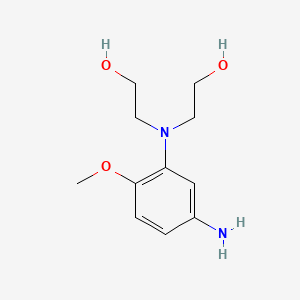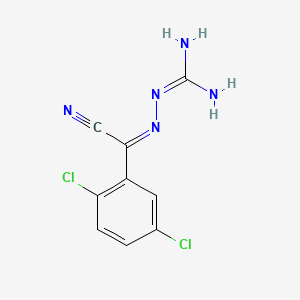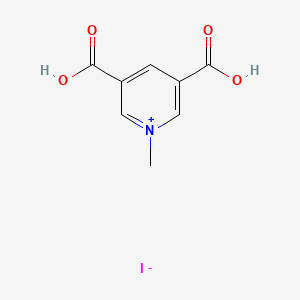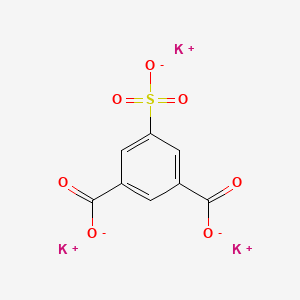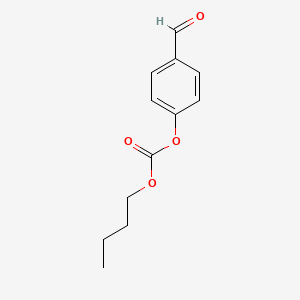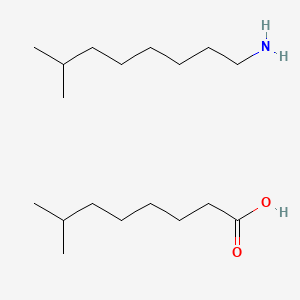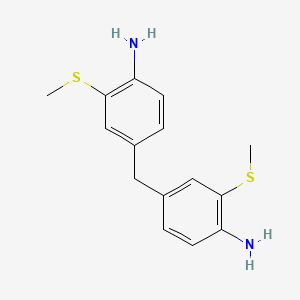
4,4'-Methylenebis(2-(methylthio)aniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2-(methylthio)aniline) is an organic compound with the molecular formula C15H18N2S2 It is characterized by the presence of two aromatic amine groups and two methylthio groups attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-(methylthio)aniline) typically involves the reaction of 2-(methylthio)aniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two aromatic amine groups. The general reaction can be represented as follows:
2C7H9NS+CH2O→C15H18N2S2+H2O
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-(methylthio)aniline) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-(methylthio)aniline) undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic amine groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4,4’-Methylenebis(2-(methylthio)aniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2-(methylthio)aniline) involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2-chloroaniline): Similar structure but with chlorine atoms instead of methylthio groups.
4,4’-Methylenebis(2-aminophenol): Contains hydroxyl groups instead of methylthio groups.
Uniqueness
4,4’-Methylenebis(2-(methylthio)aniline) is unique due to the presence of methylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar compounds.
Properties
CAS No. |
47003-30-5 |
|---|---|
Molecular Formula |
C15H18N2S2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
4-[(4-amino-3-methylsulfanylphenyl)methyl]-2-methylsulfanylaniline |
InChI |
InChI=1S/C15H18N2S2/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9H,7,16-17H2,1-2H3 |
InChI Key |
XRKGCGRPZUUQRR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



